

The Discovery and Development of Menfegol: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menfegol*
Cat. No.: *B1682026*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Menfegol is a non-ionic surfactant developed as a spermicidal agent for vaginal contraception. Chemically identified as p-menthanylphenyl polyoxyethylene (8.8) ether, it functions by disrupting the integrity of the sperm cell membrane, leading to rapid immobilization and inviability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, physicochemical properties, and clinical development of **menfegol**. It summarizes key quantitative data from available studies and details relevant experimental methodologies. The document aims to serve as a core reference for professionals in the fields of reproductive health and drug development.

Introduction and Discovery

Menfegol emerged from the line of research into surface-active agents for contraception that gained momentum in the mid-20th century.^[1] It is a non-ionic surfactant synthesized from turpentine oil, placing it in the same functional class as other well-known spermicides like nonoxynol-9 and octoxynol-9.^[2] While specific details regarding the initial discovery and the researchers involved are not extensively documented in readily available literature, its development is associated with the Japanese pharmaceutical company Eisai Co., Ltd., and it has been marketed under brand names such as Neo Sampoong.^[3] **Menfegol** has been

available primarily in Europe and Asia as a non-prescription topical contraceptive, often formulated into foaming vaginal tablets.[1][3] Unlike nonoxynol-9, it has not received FDA approval for use in the United States.[3]

Chemical Properties and Synthesis

Menfegol is a heterogeneous mixture of polyoxyethylene ethers, characterized by a p-menthane group derived from menthol, a phenyl ring, and a hydrophilic polyoxyethylene chain.

Property	Value / Description	Source
Chemical Name	p-menthanylphenyl polyoxyethylene (8.8) ether	[2]
CAS Registry No.	57821-32-6	
Chemical Class	Non-ionic Surfactant	[2]
Appearance	Not specified in reviewed literature.	
Solubility	Assumed to be water-soluble due to the polyethylene glycol chain.	[4]

Synthesis Overview: The synthesis of **menfegol** originates from turpentine oil.[2] While a detailed, step-by-step protocol is not publicly available, the general synthesis of alkylphenyl polyoxyethylene ethers involves a two-step process:

- Alkylation: A terpene derivative from turpentine oil (such as a menthane precursor) is used to alkylate phenol.
- Ethoxylation: The resulting p-menthanylphenol is then reacted with ethylene oxide in the presence of a catalyst (typically a base like sodium or potassium hydroxide) to build the polyoxyethylene chain. The average number of ethylene oxide units added per molecule is approximately 8.8, which dictates the surfactant's properties.[5][6][7][8]

Mechanism of Action

The primary mechanism of action for **menfegol** is its activity as a surface-active agent, which is characteristic of surfactant-based spermicides.[2][9]

- Membrane Disruption: The molecule has both a hydrophobic (lipophilic) p-menthanylphenyl group and a hydrophilic polyoxyethylene chain. The hydrophobic portion partitions into the lipid bilayer of the sperm cell's plasma membrane.
- Loss of Integrity: This integration disrupts the normal structure and fluidity of the membrane, leading to increased permeability.
- Cell Lysis and Immobilization: The disruption causes a loss of essential intracellular components and an uncontrolled influx of extracellular fluids, resulting in rapid loss of motility and cell death (lysis).[3]

Studies have shown a significant correlation between the spermicidal potency of non-ionic surfactants like **menfegol** and their partition coefficient, which measures their affinity for lipids. This supports the hypothesis that the primary interaction is with the lipids of the spermatozoal cell membrane.[2]

```
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=vee]; }  
}
```

Caption: Mechanism of action for **menfegol** as a surfactant spermicide.

Key Experimental Protocols

In Vitro Spermicidal Potency Assessment (Sander-Cramer Assay)

The Sander-Cramer test is a standard in vitro method for assessing the immediate immobilizing activity of a spermicidal agent.[10][11][12]

Methodology:

- Preparation: A stock solution of **menfegol** is prepared and serially diluted in a buffered saline solution (e.g., PBS) to create a range of test concentrations.
- Semen Sample: A fresh, liquefied human semen sample with normal parameters (count, motility) is obtained.
- Exposure: A fixed volume of semen (e.g., 0.1 mL) is mixed rapidly with a larger volume of the **menfegol** test solution (e.g., 0.25 mL) on a microscope slide.
- Observation: The mixture is immediately observed under a microscope.
- Endpoint: The primary endpoint is the complete and irreversible cessation of forward sperm motility within a short timeframe, typically 20 seconds.
- Determination: The minimum effective concentration (MEC) is determined as the lowest concentration of **menfegol** that consistently achieves this endpoint across multiple replicates and donors.

[Click to download full resolution via product page](#)

Caption: Workflow for the Sander-Cramer spermicidal assay.

Clinical Safety Assessment for Mucosal Irritation

A key study evaluated the safety of **menfegol** foaming tablets, focusing on the incidence of genital lesions with frequent use.[13][14]

Methodology:

- Study Design: A randomized, placebo-controlled, double-blind study.
- Participants: A cohort of 125 female sex workers in Dakar, Senegal.
- Intervention Groups: Participants were randomized to receive either **menfegol** foaming tablets or a placebo. They were instructed to insert the tablets at varying frequencies: once every other day, or 1, 2, 4, or 8 times per day.

- Duration: The study period was 14 days.
- Primary Endpoint: The incidence of genital epithelial lesions.
- Assessment Method: Lesions were diagnosed and assessed objectively using colposcopy, a procedure that provides a magnified view of the cervix and vaginal walls.
- Data Analysis: The frequency of lesions was calculated for each usage group and compared between the **menfegol** and placebo arms using appropriate statistical tests (e.g., P-value for trend).

Clinical Development and Efficacy

Contraceptive Efficacy

Menfegol, like other spermicides, has a higher failure rate when used alone compared to hormonal methods or intrauterine devices.^[1] Spermicides are often recommended for use in conjunction with barrier methods like diaphragms or condoms to increase efficacy.^[1] A study on **menfegol**-coated condoms demonstrated complete suppression of sperm motility and viability, suggesting enhanced contraceptive efficacy over the use of a condom alone.^[15]

Safety and Toxicology

The primary safety concern identified in clinical research is the potential for mucosal irritation and epithelial disruption, particularly with frequent use. A significant clinical trial provided quantitative data on this adverse effect.^{[13][14][16]}

Table 1: Incidence of Colposcopically Diagnosed Genital Lesions with **Menfegol** Use

Frequency of Tablet Use	Incidence of Lesions in Menfegol Group (%)	Incidence of Lesions in Placebo Group (%)
Once every other day	5.0%	11.1% (for <8 times/day)
1 time per day	11.8%	11.1% (for <8 times/day)
2 times per day	27.8%	11.1% (for <8 times/day)
4 times per day	49.7%	11.1% (for <8 times/day)
8 times per day	29.4%	23.5%

(Data sourced from the 1995 study in The Journal of Infectious Diseases)[13][14]
[16]

The study concluded that the high incidence of genital lesions with use more than once daily was a significant concern.[13][14][16] This epithelial damage is a critical issue as it could potentially increase the risk of transmission of sexually transmitted infections (STIs), including HIV, a concern that has been raised for other surfactant spermicides like nonoxynol-9.[1]

Conclusion

Menfegol is a potent non-ionic surfactant spermicide that effectively immobilizes sperm in vitro. Its development provided a non-hormonal contraceptive option, primarily used in Europe and Asia. The mechanism of action is well-understood to be the disruption of the sperm cell membrane, a function of its amphiphilic chemical structure. However, its clinical development has been significantly impacted by safety concerns. Clinical data clearly demonstrates a dose- and frequency-dependent increase in the incidence of genital mucosal lesions. This finding has limited its potential, particularly as a microbicide for STI prevention, and underscores the critical importance of objective safety assessments like colposcopy in the development of vaginal drug products. Future research in this area must focus on developing agents that can achieve high spermicidal potency without compromising the integrity of the vaginal epithelium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spermicide - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Vaginal contraceptives: worldwide use remains low but methods have potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0359402A2 - Long lasting contraceptive suppository composition and methods of use - Google Patents [patents.google.com]
- 5. CN103642025A - Synthesis method of 4-hydroxybutyl vinyl ether polyoxyethylene ether - Google Patents [patents.google.com]
- 6. CN102898639B - Synthesis method of methyl allyl alcohol polyethenoxy ether - Google Patents [patents.google.com]
- 7. CN105461914A - Methyl allyl polyoxyethylene ether and preparation method and application thereof - Google Patents [patents.google.com]
- 8. CN102134313A - Method for preparing methyl allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]
- 9. Eisai Co., Ltd. A human health care company [eisai.com]
- 10. Comparison of the potency of d-propranolol, chlorhexidine and nonoxynol-9 in the Sander-Cramer test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review: in vitro spermicidal tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frequent use of menfegol spermicidal vaginal foaming tablets associated with a high incidence of genital lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eisai Research & Development Activities for the Improvement of Access to Medicines | Research & Development for Improving Access to Medicines | Eisai Co., Ltd. [eisai.com]
- 15. Research and Development (R&D) | Innovation | Eisai Co., Ltd. [eisai.com]

- 16. Optimization and Application of In Vitro and Ex Vivo Models for Vaginal Semisolids Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Menfegol: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682026#discovery-and-development-of-menfegol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com